molecular formula C19H21N5O3S B3008312 5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1706015-90-8

5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B3008312
CAS RN: 1706015-90-8
M. Wt: 399.47
InChI Key: ZZDHEMYFOBYGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Spectral Analysis

Compounds with 1,3,4-oxadiazole structures, such as 5-((1-(Benzylsulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole, have garnered interest in research due to their biological activities. A study by Khalid et al. (2016) involved the synthesis of related compounds, emphasizing the sequential conversion of organic acids into esters, hydrazides, and ultimately, oxadiazole derivatives. These synthesized compounds were structurally elucidated using modern spectroscopic techniques (Khalid et al., 2016).

Biological Evaluation

The biological evaluation of these compounds focuses on their potential enzyme inhibitory activities. Khalid et al. (2016) conducted a study where the synthesized 1,3,4-oxadiazole derivatives were tested against the butyrylcholinesterase (BChE) enzyme. Additionally, molecular docking studies were conducted to determine the ligand-BChE binding affinity and orientation within the human BChE protein's active sites (Khalid et al., 2016).

Antimicrobial Activity

Another important application of these compounds is their antimicrobial activity. In a study by Shingare et al. (2022), benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, particularly against Mycobacterium tuberculosis, showed promising results in molecular docking studies (Shingare et al., 2022).

Antitubercular Agents

Furthermore, the antitubercular potential of these compounds is a significant area of research. The same study by Shingare et al. (2022) highlighted the evaluation of these compounds as potential antitubercular agents, with some demonstrating good activity against strains like E. coli and M. tuberculosis (Shingare et al., 2022).

properties

IUPAC Name

5-[(1-benzylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c25-28(26,14-15-5-2-1-3-6-15)24-10-4-7-16(13-24)11-18-22-19(23-27-18)17-12-20-8-9-21-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDHEMYFOBYGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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